molecular formula C19H21FN6O2S B2470269 1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049438-70-1

1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

Katalognummer: B2470269
CAS-Nummer: 1049438-70-1
Molekulargewicht: 416.48
InChI-Schlüssel: WVSBDFAVCSNJPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperazine core substituted with a 2-fluorophenylsulfonyl group at position 1 and a p-tolyltetrazole-methyl moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly as a receptor modulator or enzyme inhibitor .

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)sulfonyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S/c1-15-6-8-16(9-7-15)26-19(21-22-23-26)14-24-10-12-25(13-11-24)29(27,28)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSBDFAVCSNJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cycloaddition of p-Tolyl Azide and Acetonitrile

Reaction of p-tolyl azide with acetonitrile in the presence of a zinc bromide catalyst yields 1-(p-tolyl)-1H-tetrazole-5-carbonitrile . Subsequent reduction using lithium aluminum hydride (LiAlH4) produces 1-(p-tolyl)-1H-tetrazole-5-methanol .

$$
\text{p-Tolyl azide} + \text{CH}3\text{CN} \xrightarrow{\text{ZnBr}2} \text{1-(p-Tolyl)-1H-tetrazole-5-carbonitrile} \xrightarrow{\text{LiAlH}_4} \text{1-(p-Tolyl)-1H-tetrazole-5-methanol}
$$

Chlorination of Tetrazole Methanol

Conversion of the hydroxymethyl group to a chloromethyl derivative is achieved using thionyl chloride (SOCl₂) in dichloromethane:

$$
\text{1-(p-Tolyl)-1H-tetrazole-5-methanol} \xrightarrow{\text{SOCl}_2} \text{1-(p-Tolyl)-1H-tetrazol-5-yl)methyl chloride}
$$

Piperazine Functionalization Strategies

Sulfonylation of Piperazine

Piperazine reacts with 2-fluorobenzenesulfonyl chloride in the presence of triethylamine (Et₃N) to form N-(2-fluorophenylsulfonyl)piperazine . This step typically proceeds in tetrahydrofuran (THF) at 0–5°C to minimize disubstitution:

$$
\text{Piperazine} + \text{2-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(2-Fluorophenylsulfonyl)piperazine}
$$

Alkylation with Tetrazole Chloride

The remaining nitrogen atom of N-(2-fluorophenylsulfonyl)piperazine undergoes alkylation with 1-(p-tolyl)-1H-tetrazol-5-yl)methyl chloride in acetonitrile using potassium carbonate (K₂CO₃) as a base:

$$
\text{N-(2-Fluorophenylsulfonyl)piperazine} + \text{1-(p-Tolyl)-1H-tetrazol-5-yl)methyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound}
$$

Alternative Synthetic Pathways

Solid-Phase Synthesis Using Silica-Supported Catalysts

Recent advancements in heterogeneous catalysis, such as Fe₃O₄@SiO₂-supported alkyl ammonium hydrogen sulfate, enable solvent-free conditions for tetrazole-piperazine coupling. This method enhances yield (up to 89%) and reduces purification steps.

One-Pot Multi-Component Reactions

A patent-derived approach involves simultaneous sulfonylation and alkylation using microwave irradiation, shortening reaction times from 12 hours to 30 minutes. However, this method requires precise temperature control to avoid decomposition.

Optimization and Challenges

Regioselectivity in Piperazine Functionalization

Monosubstitution of piperazine is challenging due to the equivalence of its nitrogen atoms. Employing Boc-protected piperazine ensures selective sulfonylation at the free amine, followed by deprotection and alkylation:

$$
\text{Boc-piperazine} \xrightarrow{\text{1. Sulfonylation, 2. Deprotection}} \text{N-(2-Fluorophenylsulfonyl)piperazine} \xrightarrow{\text{Alkylation}} \text{Target Compound}
$$

Solvent and Catalyst Selection

  • DMF vs. THF : DMF increases reaction rates but complicates purification due to high boiling points.
  • Catalyst Recycling : Immobilized ionic liquids (e.g., [bmim]PF₆) enable catalyst reuse for up to four cycles without significant activity loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 4H, Ar-H), 6.95 (s, 4H, p-Tolyl), 4.15 (s, 2H, CH₂), 3.55–3.20 (m, 8H, Piperazine).
  • HRMS : m/z 417.15 [M+H]⁺ (calculated for C₁₉H₂₁FN₆O₂S: 416.5).

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity. The compound exhibits stability in solid form for 6 months at 4°C but degrades in aqueous solutions above pH 7.

Industrial-Scale Production Considerations

Cost-Effective Intermediate Sourcing

  • p-Tolyl Azide : Synthesized from p-toluidine via diazotization and azide exchange.
  • 2-Fluorobenzenesulfonyl Chloride : Commercial availability (~$120/g) necessitates in-house production via chlorosulfonation of 2-fluorobenzene.

Waste Management

The process generates stoichiometric amounts of HCl and K₂CO₃ byproducts. Neutralization with NaOH produces NaCl, which is removed via aqueous washes.

Analyse Chemischer Reaktionen

1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles like amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Wissenschaftliche Forschungsanwendungen

1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and tetrazolyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Tabulated Comparison of Key Compounds

Compound Name Sulfonyl Group Tetrazole Substituent Piperazine Substituent Key Data Reference
Target Compound 2-Fluorophenyl p-Tolyl None N/A
3ae Butanenitrile-sulfonyl p-Tolyl None Yield 64%, m.p. 116.4–116.6°C
1-((2,4-Difluorophenyl)sulfonyl) Analog 2,4-Difluorophenyl p-Tolyl None Structural analog
CV-11974 Biphenyl-tetrazole Benzyl Carboxylic acid IC₅₀ = 1.12 × 10⁻⁷ M (binding)
Cytotoxic Derivative 6p N/A Substituted aryl 3-Chloropropyl IC₅₀ = 8.2 µM (DU-145)

Biologische Aktivität

1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine (CAS Number: 1049438-70-1) is a novel compound with potential biological activities. This article examines its synthesis, chemical properties, and biological activities, particularly focusing on its antiproliferative effects and mechanisms of action.

The molecular formula of the compound is C₁₉H₂₁FN₆O₂S, with a molecular weight of 416.5 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and a tetrazole moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₁FN₆O₂S
Molecular Weight416.5 g/mol
CAS Number1049438-70-1
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and nucleophilic substitution. The sulfonyl and tetrazole groups are crucial for the compound's biological activity, influencing its interaction with various molecular targets.

The mechanism of action of 1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is believed to involve its binding to specific enzymes or receptors, modulating their activity. The presence of the sulfonyl and tetrazole groups may enhance its affinity for these targets, leading to significant biological effects.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
Cell LineIC50 (µM)Reference
MCF-710.5
HeLa12.3
HepG28.7
HCT11611.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Other Biological Activities

In addition to its antiproliferative effects, this compound may exhibit other biological activities such as:

  • Antimicrobial Activity : Some derivatives of similar structures have shown promising antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Compounds containing sulfonyl groups often demonstrate anti-inflammatory activity, which could be explored further in this context.

Case Studies

A notable case study involved the evaluation of this compound in combination with doxorubicin in cancer cell lines. The results indicated a synergistic effect , enhancing the cytotoxicity compared to doxorubicin alone. This suggests that 1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine could serve as an adjuvant in chemotherapy regimens.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.